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Compound of Interest

Compound Name: Tributylphenol

Cat. No.: B13729601 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for various

tributylphenol isomers, including 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-

tert-butylphenol. It is designed for researchers, scientists, and drug development professionals,

offering detailed experimental protocols and a structured presentation of nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data of Tributylphenol Isomers
The following tables summarize the key spectroscopic data for the three main isomers of

tributylphenol.

2,4,6-Tri-tert-butylphenol
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Spectroscopy Data

¹H NMR (CDCl₃)

δ 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s,

18H, 2,6-di-tert-butyl), 1.30 (s, 9H, 4-tert-butyl)

[1]

¹³C NMR Data not readily available in searched sources.

IR (KBr disc)

Characteristic peaks can be found on spectral

database websites.[2] The NIST Chemistry

WebBook also provides IR spectrum data.[3][4]

[5]

Mass Spec (EI)

Molecular Weight: 262.43 g/mol .[6][7][8][9][10]

The NIST WebBook provides the mass

spectrum under electron ionization.[3][7]

2,4-Di-tert-butylphenol
Spectroscopy Data

¹H NMR (CDCl₃)

δ 7.28 (d, 1H), 7.05 (dd, 1H), 6.75 (d, 1H), 4.65

(s, 1H, OH), 1.43 (s, 9H), 1.30 (s, 9H)[11][12]

[13]

¹³C NMR
Spectra available on databases like

SpectraBase and ChemicalBook.[14][15]

IR
Spectra available on ChemicalBook and the

NIST WebBook.[16][17]

Mass Spec (GC-MS)
Molecular Weight: 206.33 g/mol .[17][18]

Spectra are available on SpectraBase.[14]
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Spectroscopy Data

¹H NMR
Data available on various platforms, though

specific solvent and shifts may vary.

¹³C NMR Spectrum is available on ChemicalBook.[19]

IR (KBr pellet) Spectrum is available on SpectraBase.[20]

Mass Spec (GC-MS)
Molecular Weight: 206.33 g/mol .[21] Mass

spectral data is available through mzCloud.[22]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of tributylphenols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the tributylphenol isomer in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Ensure the sample is fully dissolved. Vortex or gently warm if necessary.

The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR

spectrum.[23]

¹H NMR Acquisition:

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Parameters:

A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-

noise ratio.

The relaxation delay (d1) should be set appropriately (e.g., 1-5 seconds) to allow for full

relaxation of the protons.
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Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:

Instrument: A standard NMR spectrometer.

Parameters:

Due to the low natural abundance of ¹³C, a larger number of scans is required compared

to ¹H NMR.

Broadband proton decoupling is typically used to simplify the spectrum to single lines for

each unique carbon.[18]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid tributylphenol sample into a fine powder using

an agate mortar and pestle.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

Gently but thoroughly mix the sample and KBr.

Place a small amount of the mixture into a pellet die and press under high pressure (several

tons) to form a transparent or translucent pellet.[1][11][14]

IR Spectrum Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS with Electron Ionization):

Dissolve the tributylphenol sample in a suitable volatile solvent (e.g., dichloromethane,

methanol).

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

The GC will separate the components of the sample before they enter the MS.

Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][20]

Mass Analysis:

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

Parameters:

The GC oven temperature program is set to ensure good separation of the analyte from

any impurities.

The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the

molecular ion and fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a tributylphenol isomer.
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Workflow for Spectroscopic Analysis of Tributylphenol

Sample Preparation

Data Acquisition

Data Processing & Interpretation
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Caption: Spectroscopic analysis workflow for tributylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tributylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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